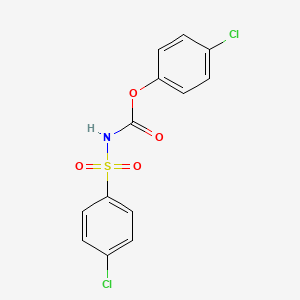
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound with the molecular formula C13H9Cl2NO3S This compound is characterized by the presence of a carbamate group attached to a 4-chlorophenyl ring, which is further connected to a 4-chlorobenzene-1-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The process involves the same reactants and catalysts but may include additional steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carbamate group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted carbamates.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The sulfonyl and carbamate groups play a crucial role in its binding affinity and specificity towards the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar structure but lacks the carbamate group.
4-Chlorophenyl isocyanate: Precursor in the synthesis but lacks the sulfonyl group.
4-Chlorobenzenesulfonyl chloride: Precursor in the synthesis but lacks the carbamate group.
Uniqueness
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of both sulfonyl and carbamate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63925-11-1 |
|---|---|
Formule moléculaire |
C13H9Cl2NO4S |
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
(4-chlorophenyl) N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-9-1-5-11(6-2-9)20-13(17)16-21(18,19)12-7-3-10(15)4-8-12/h1-8H,(H,16,17) |
Clé InChI |
OHEUYBMUCJPSTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



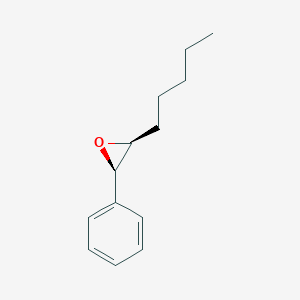
![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
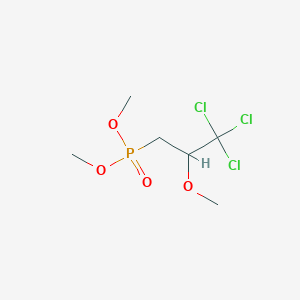
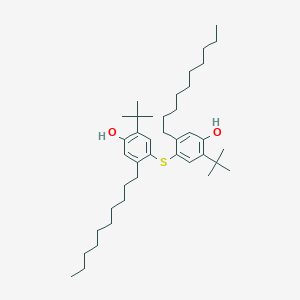

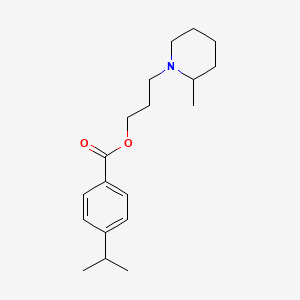
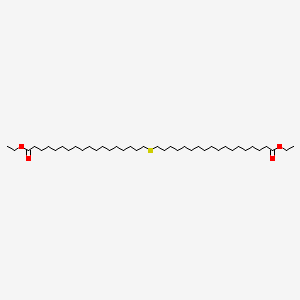
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)
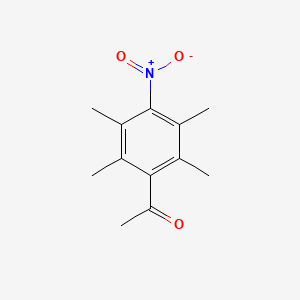

![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
